Cas no 952-37-4 (1,4-Benzodioxin-2-methanamine,N,N-diethyl-2,3-dihydro-)

1,4-Benzodioxin-2-methanamine,N,N-diethyl-2,3-dihydro- structure
952-37-4 structure
Product name:1,4-Benzodioxin-2-methanamine,N,N-diethyl-2,3-dihydro-
CAS No:952-37-4
MF:C13H19NO2
MW:221.29546380043
CID:808831
PubChem ID:13718

1,4-Benzodioxin-2-methanamine,N,N-diethyl-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzodioxin-2-methanamine,N,N-diethyl-2,3-dihydro-
    • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylethanamine
    • prosympal
    • Diethylaminomethyl-2-benzodioxan
    • 883 F
    • CHEMBL52269
    • NSC 42174
    • 1, 2-(diethylaminomethyl)-
    • NSC-42174
    • 952-37-4
    • BRN 0190980
    • NSC42174
    • 1,4-Benzodioxan, 2-(diethylaminomethyl)-
    • 1,4-BENZODIOXAN-2-METHYLAMINE, N,N-DIETHYL-
    • Fourneau 883
    • Q3407877
    • DTXSID101214601
    • 2-(diethylamino-methyl)-1,4-benzodioxane
    • N,N-Diethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine
    • 1, N,N-diethyl-2,3-dihydro-
    • 1,4-Benzodioxin-2-methanamine, N,N-diethyl-2,3-dihydro-
    • Inchi: InChI=1S/C13H19NO2/c1-3-14(4-2)9-11-10-15-12-7-5-6-8-13(12)16-11/h5-8,11H,3-4,9-10H2,1-2H3
    • InChI Key: BGWGNDUTMDMIKZ-UHFFFAOYSA-N
    • SMILES: CCN(CC)CC1COC2=CC=CC=C2O1

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7Ų
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.04
  • Boiling Point: 295.9°Cat760mmHg
  • Flash Point: 96.8°C
  • Refractive Index: 1.513

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